Ethyl 4,6,8-trichloroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,6,8-trichloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H8Cl3NO2 and a molecular weight of 304.55 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its high purity and is often used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6,8-trichloroquinoline-3-carboxylate typically involves the chlorination of quinoline derivatives followed by esterification. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6,8-trichloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives .
Scientific Research Applications
Ethyl 4,6,8-trichloroquinoline-3-carboxylate is used in a wide range of scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4,6,8-trichloroquinoline-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,6-dichloroquinoline-3-carboxylate
- Ethyl 4,6,8-trichloroquinoline-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
ethyl 4,6,8-trichloroquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3NO2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPRHXIRCWGCIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351794 |
Source
|
Record name | ethyl 4,6,8-trichloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31602-08-1 |
Source
|
Record name | ethyl 4,6,8-trichloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.